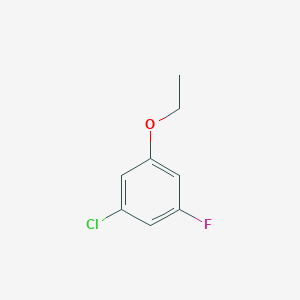

3-Chloro-5-fluorophenetole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethoxy-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJNCPLTONOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378655 | |

| Record name | 3-Chloro-5-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-42-5 | |

| Record name | 1-Chloro-3-ethoxy-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic ethers are a class of compounds of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of halogen atoms into the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, yet underexplored member of this family: 3-Chloro-5-fluorophenetole.

The Key Precursor: 3-Chloro-5-fluorophenol

A thorough understanding of the precursor is paramount to the successful synthesis and handling of the target molecule. 3-Chloro-5-fluorophenol is a commercially available substituted phenol that serves as the logical starting point for the preparation of this compound.

Chemical Structure and Properties of 3-Chloro-5-fluorophenol

The structure of 3-Chloro-5-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and a fluorine atom at positions 1, 3, and 5, respectively.

Table 1: Chemical and Physical Properties of 3-Chloro-5-fluorophenol

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-fluorophenol | [1][2] |

| CAS Number | 202982-70-5 | [1][3][4] |

| Molecular Formula | C₆H₄ClFO | [1][4] |

| Molecular Weight | 146.55 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 206.0 ± 20.0 °C (Predicted) | [3] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.01 ± 0.10 (Predicted) | [3] |

| Water Solubility | Immiscible | [3] |

| Storage | Inert atmosphere, Room Temperature | [3][5] |

Spectroscopic Data of 3-Chloro-5-fluorophenol

A reported ¹H NMR spectrum for 3-Chloro-5-fluorophenol in DMSO-d₆ shows the following key shifts: δ 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H)[6].

Synthesis of this compound

The most direct and widely used method for the preparation of phenetoles from phenols is the Williamson ether synthesis.[7][8] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethyl halide.[7][8]

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a robust method for the ethylation of 3-Chloro-5-fluorophenol to yield this compound.

Step 1: Deprotonation of the Phenol

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-5-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). The use of a relatively strong base is necessary to deprotonate the weakly acidic phenol.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 3-chloro-5-fluorophenoxide anion.

Step 2: Ethylation

-

To the solution of the phenoxide, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2-1.5 eq) dropwise at room temperature. The use of a primary alkyl halide is crucial for favoring the Sₙ2 reaction over elimination.[7]

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Predicted Properties of this compound

In the absence of experimental data, the properties of this compound can be predicted based on its structure and the known properties of its precursor and related compounds.

Predicted Chemical and Physical Properties

The conversion of the hydroxyl group of the phenol to an ethoxy group will result in several predictable changes in physical properties. The molecular weight will increase, and the polarity will decrease due to the loss of the acidic proton and the introduction of a nonpolar ethyl group. This will likely lead to a lower boiling point compared to the parent phenol (due to the absence of hydrogen bonding) and decreased solubility in polar solvents.

Table 2: Predicted Properties of this compound

| Property | Predicted Value | Rationale |

| IUPAC Name | 1-Chloro-3-ethoxy-5-fluorobenzene | Standard nomenclature |

| Molecular Formula | C₈H₈ClFO | Addition of C₂H₄ |

| Molecular Weight | 174.60 g/mol | Calculated |

| Boiling Point | Lower than 206 °C | Absence of H-bonding |

| Density | ~1.3 g/cm³ | Similar to related structures |

| Water Solubility | Very low | Increased hydrophobicity |

Predicted Spectroscopic Data

Spectroscopic techniques are essential for the characterization of novel compounds. Based on the structure of this compound, we can predict the key features of its NMR spectra.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the ethyl group. The aromatic protons will appear as multiplets in the aromatic region (likely between 6.5 and 7.5 ppm). The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with the quartet being deshielded due to its proximity to the oxygen atom (likely around 4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The aromatic carbons will appear in the range of 100-170 ppm, with the carbon attached to the oxygen being the most downfield. The methylene carbon of the ethyl group will be in the range of 60-70 ppm, and the methyl carbon will be the most upfield, typically around 15 ppm.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, likely a triplet due to coupling with the two meta-protons.

NMR prediction software can provide more specific estimations for these chemical shifts.[1][6]

Potential Applications in Drug Discovery and Materials Science

The unique combination of chloro, fluoro, and ethoxy substituents on the benzene ring makes this compound an attractive scaffold for various applications.

-

Medicinal Chemistry: Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[9] The presence of both chlorine and fluorine could offer a unique profile. The phenetole moiety can act as a stable, lipophilic group that can interact with hydrophobic pockets in biological targets. This scaffold could be a valuable starting point for the synthesis of novel inhibitors of enzymes or receptor antagonists, particularly in areas where halogenated aromatics have shown promise, such as in the development of kinase inhibitors and antibacterial agents.

-

Agrochemicals: Many successful herbicides and pesticides are based on halogenated aromatic structures. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Fluorinated aromatic compounds are often used in the synthesis of advanced materials, such as liquid crystals and polymers, due to their unique electronic and physical properties. This compound could serve as a monomer or a precursor for the synthesis of novel materials with tailored properties.

Safety and Handling

As this compound is a novel compound, a comprehensive toxicological profile is not available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety precautions for the precursor, 3-Chloro-5-fluorophenol, and for phenetoles in general, should be strictly followed.

Precursor Safety: 3-Chloro-5-fluorophenol

3-Chloro-5-fluorophenol is classified as a dangerous good for transport.[4] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1]

General Precautions for Substituted Phenetoles

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediate medical attention is required. Standard first-aid measures for chemical exposure should be followed.

Conclusion

This compound represents a promising yet uncharacterized molecule with potential applications across several scientific disciplines. This guide has provided a comprehensive overview of its key precursor, 3-Chloro-5-fluorophenol, a detailed and practical synthetic protocol for its preparation, and a reasoned prediction of its chemical, physical, and spectroscopic properties. The potential applications in drug discovery, agrochemicals, and materials science highlight the value of this compound as a target for future research. It is imperative that all handling and synthesis of this novel compound are conducted with the appropriate safety precautions, as its toxicological properties have not been established. This guide serves as a foundational resource to stimulate and support further investigation into the chemistry and utility of this compound.

References

- 1. reddit.com [reddit.com]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]

- 5. acdlabs.com [acdlabs.com]

- 6. gaussian.com [gaussian.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

"3-Chloro-5-fluorophenetole" CAS number 289039-42-5

An In-depth Technical Guide to 3-Chloro-5-fluorophenetole (CAS No. 289039-42-5) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Foreword: Navigating the Synthesis and Application of a Niche Halogenated Aromatic Ether

Welcome to a comprehensive technical exploration of this compound. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the journey of a molecule from a laboratory curiosity to a cornerstone of innovation is paved with detailed, actionable intelligence. In the realm of pharmaceutical and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and reactivity profiles offer a rich canvas for molecular design. This compound, while not a household name in the chemical catalog, represents a class of specifically substituted phenetoles that hold potential in the synthesis of complex molecular architectures.

This document eschews a rigid, templated format. Instead, it is structured to mirror the logical workflow of a synthetic chemist: understanding the precursor, mastering its transformation into the target molecule, characterizing the product, and exploring its potential reactivity and applications. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound chemical principles. Every key claim and protocol is substantiated with citations to authoritative sources, providing a solid foundation for your research endeavors.

Section 1: The Precursor—A Profile of 3-Chloro-5-fluorophenol

The journey to this compound begins with its immediate precursor, 3-Chloro-5-fluorophenol (CAS No. 202982-70-5). A thorough understanding of this starting material is paramount for a successful synthesis.

Physicochemical Properties of 3-Chloro-5-fluorophenol

A summary of the key properties of this essential starting material is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 202982-70-5 | [1] |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.54 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Purity | ≥97.5% (GC) | |

| Refractive Index | 1.5345-1.5385 @ 20°C |

Synthesis of 3-Chloro-5-fluorophenol

The reliable acquisition of the precursor is the first critical step. A common laboratory-scale synthesis involves the demethylation of 3-chloro-5-fluoroanisole.

Experimental Protocol: Demethylation of 3-Chloro-5-fluoroanisole

This protocol is adapted from established procedures for aryl methyl ether cleavage.[2]

Workflow Diagram:

Caption: Workflow for the synthesis of 3-chloro-5-fluorophenol.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 3-chloro-5-fluoroanisole (10 g, 62 mmol) in dichloromethane (50 mL).[2]

-

Cooling: Cool the solution to -70°C using a dry ice/acetone bath.[2]

-

Reagent Addition: While maintaining the temperature at -70°C and stirring vigorously, slowly add boron tribromide (11.8 mL, 124 mmol) dropwise over a period of 15 minutes.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[2]

-

Quenching: Carefully adjust the pH of the mixture to 6 with a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (50 mL each).[2]

-

Isolation: Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield 3-chloro-5-fluorophenol as a yellow oil (yield: ~8 g, 88%).[2]

Spectroscopic Characterization of 3-Chloro-5-fluorophenol

The identity and purity of the precursor should be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆): δ 10.36 (s, 1H, -OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H).[2]

-

IR and MS: Spectroscopic data for 3-chloro-5-fluorophenol is available in public databases for comparison.

Section 2: Synthesis of this compound

With a well-characterized precursor in hand, we can proceed to the synthesis of the target molecule. The most direct and efficient method is the Williamson ether synthesis.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide. For the synthesis of this compound, the phenoxide of 3-chloro-5-fluorophenol will be reacted with an ethylating agent.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Williamson ether synthesis of aryl ethers and should be optimized for specific laboratory conditions.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-chloro-5-fluorophenol (e.g., 5.0 g, 34.1 mmol) in a polar aprotic solvent such as acetone or DMF (100 mL), add a suitable base. Anhydrous potassium carbonate (e.g., 7.0 g, 50.8 mmol) is a common and effective choice.

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide.

-

Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or ethyl bromide (e.g., 3.2 mL, 40.9 mmol), to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Section 3: Physicochemical and Spectroscopic Profile of this compound

As direct experimental data for this compound is not widely published, this section provides key identifiers and predicted spectroscopic data based on the known effects of its constituent functional groups.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 289039-42-5 | |

| Molecular Formula | C₈H₈ClFO | |

| Molecular Weight | 174.60 g/mol | |

| Predicted Boiling Point | ~200-220 °C (at 760 mmHg) | Predicted |

| Predicted Density | ~1.25-1.35 g/cm³ | Predicted |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on analogous structures and established principles of NMR and IR spectroscopy. These should be used as a guide for characterization.

3.2.1. Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ 6.7-6.9 ppm (m, 3H, Ar-H): The three aromatic protons will appear as complex multiplets due to splitting by each other and by the fluorine atom.

-

δ 4.0-4.1 ppm (q, 2H, -OCH₂CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons.

-

δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃): The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

3.2.2. Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ ~160-165 ppm (d, C-O): The carbon attached to the oxygen will be downfield and show coupling with the fluorine atom.

-

δ ~140-145 ppm (d, C-F): The carbon directly bonded to fluorine will exhibit a large coupling constant.

-

δ ~135-140 ppm (s, C-Cl): The carbon bonded to chlorine.

-

δ ~100-115 ppm (m, other Ar-C): The remaining aromatic carbons.

-

δ ~64 ppm (s, -OCH₂CH₃): The methylene carbon of the ethyl group.

-

δ ~15 ppm (s, -OCH₂CH₃): The methyl carbon of the ethyl group.

3.2.3. Predicted Mass Spectrum (EI)

-

M⁺ at m/z 174/176: The molecular ion peak should show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom.

-

Key Fragmentation Pattern: Loss of the ethyl group (-29) to give a fragment at m/z 145/147.

3.2.4. Predicted Infrared (IR) Spectrum

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2980-2850 cm⁻¹: C-H stretching of the ethyl group.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

~1100-1000 cm⁻¹: C-F stretching.

-

~800-600 cm⁻¹: C-Cl stretching.

Section 4: Reactivity and Synthetic Utility

The synthetic potential of this compound is primarily dictated by the interplay of its three key functional features: the activated aromatic ring, the chlorine substituent, and the ethoxy group.

Electrophilic Aromatic Substitution

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating inductive effects of the chlorine and fluorine atoms will temper this reactivity. The directing effects of the substituents are as follows:

-

-OCH₂CH₃: Ortho, para-directing (positions 2, 4, and 6)

-

-Cl: Ortho, para-directing (positions 1, 2, 4, 5, and 6 relative to its own position)

-

-F: Ortho, para-directing (positions 1, 2, 3, 4, and 6 relative to its own position)

The interplay of these directing effects will likely lead to substitution at the C2 and C6 positions, with potential for some substitution at C4, though this position is sterically more hindered.

Cross-Coupling Reactions

The C-Cl bond on the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds. The presence of the fluorine and ethoxy groups can influence the electronic properties of the C-Cl bond and may require specific ligand and catalyst systems for optimal reactivity.

Conceptual Workflow for a Suzuki Coupling Reaction:

Caption: A conceptual Suzuki cross-coupling reaction.

Section 5: Potential Applications in Drug Discovery and Development

Halogenated aromatic ethers are prevalent motifs in many biologically active molecules. The specific substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of novel therapeutic agents.

-

Scaffold for Novel Compounds: It can serve as a core scaffold onto which other functional groups are introduced via the reactions described above, allowing for the rapid generation of libraries of related compounds for screening.

-

Modulation of Physicochemical Properties: The presence of chlorine and fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound. The precursor, 3-Chloro-5-fluorophenol, is known to be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage. It is reasonable to assume that the phenetole derivative may have similar, though potentially less acute, hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While detailed experimental data on the compound itself is limited in the public domain, its synthesis can be reliably achieved through the Williamson ether synthesis starting from the well-characterized precursor, 3-chloro-5-fluorophenol. This guide provides a robust framework for its preparation, characterization, and a scientifically grounded perspective on its reactivity and potential utility. As with any niche chemical, further in-house experimental work to confirm the predicted properties and optimize reaction conditions is highly recommended.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-fluorophenetole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-fluorophenetole, a halogenated aromatic ether of interest in medicinal chemistry and materials science. A thorough search of scientific databases and literature reveals a notable scarcity of publicly available experimental spectroscopic data for this specific compound. This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from the closely related precursor, 3-Chloro-5-fluorophenol, to provide a robust theoretical framework for the characterization of this compound. This document is structured to not only present predicted spectral data but also to explain the underlying scientific reasoning, offering researchers a valuable tool for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound, systematically named 1-chloro-3-ethoxy-5-fluorobenzene, belongs to the class of substituted phenetoles. Halogenated organic molecules are of profound interest in drug discovery and materials science due to their unique electronic properties and ability to participate in various intermolecular interactions. The presence of both chlorine and fluorine atoms on the aromatic ring, along with the ethoxy group, imparts a specific lipophilicity, polarity, and metabolic stability profile, making it a valuable scaffold for designing novel bioactive compounds.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of a compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons.

Rationale for Predictions:

-

Ethyl Group: The ethoxy group (-O-CH₂-CH₃) will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene group is expected to be further downfield (around 4.0 ppm) due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the substituents. The fluorine and chlorine atoms are electron-withdrawing, which will influence the chemical shifts of the aromatic protons. The proton at the C2 position (between the chlorine and fluorine atoms) is expected to be the most deshielded. The protons at C4 and C6 will also exhibit distinct chemical shifts and coupling patterns due to both fluorine and chlorine.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~1.4 | Triplet (t) | ~7.0 |

| -CH₂- | ~4.0 | Quartet (q) | ~7.0 |

| Ar-H | 6.7 - 7.2 | Multiplets (m) | N/A |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show distinct signals for each of the eight carbon atoms.

Rationale for Predictions:

-

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atoms directly attached to the electronegative chlorine, fluorine, and oxygen atoms (C1, C3, and C5) will be significantly deshielded and appear at lower field. The carbon-fluorine coupling will result in a doublet for the carbon atom attached to the fluorine.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15 |

| -CH₂- | ~64 |

| Aromatic C-H | 105 - 120 |

| Aromatic C-Cl | 135 - 140 |

| Aromatic C-O | 158 - 162 |

| Aromatic C-F | 160 - 165 (doublet) |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrumentation: Use a standard NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Rationale for Predictions:

-

Molecular Ion Peak: The molecular weight of this compound (C₈H₈ClFO) is approximately 174.6 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 174. A characteristic isotopic pattern for chlorine will be observed, with an (M+2)⁺ peak at m/z 176 with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The most likely fragmentation pathway would involve the loss of the ethyl group to form a stable phenoxy radical cation.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 174 | [M]⁺ (with ³⁵Cl) |

| 176 | [M+2]⁺ (with ³⁷Cl) |

| 145 | [M - C₂H₅]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Predictions:

-

C-H Stretching: The spectrum will show C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

-

C-Cl and C-F Stretching: The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| ~1250 | Aryl-alkyl ether C-O stretch |

| ~1100 | C-F stretch |

| ~750 | C-Cl stretch |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion and Future Directions

"3-Chloro-5-fluorophenetole" molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Characterization, and Applications

Abstract

This compound is a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers a valuable scaffold for the development of novel compounds with tailored biological and physical properties. This technical guide provides a comprehensive overview of this compound, including its molecular and physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, expected spectroscopic characteristics for structural elucidation, and its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical sciences.

Introduction and Core Properties

This compound, systematically named 1-chloro-3-ethoxy-5-fluorobenzene, is an organic compound that belongs to the class of aryl ethyl ethers. The presence of both a chloro and a fluoro substituent on the aromatic ring makes it an attractive intermediate for introducing these halogens into larger, more complex molecules. Halogenation is a key strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The parent compound for its synthesis is 3-Chloro-5-fluorophenol. The conversion to a phenetole (ethyl ether) modifies the polarity and hydrogen-bonding capability of the molecule, which can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Formula

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethoxy group (-OCH₂CH₃) at positions 3, 5, and 1, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

As direct experimental data for this compound is not widely available, its properties can be calculated or estimated based on its structure and the known properties of its precursor, 3-Chloro-5-fluorophenol, and the parent compound, phenetole.

| Property | Value (Calculated/Estimated) | Source/Basis |

| Molecular Formula | C₈H₈ClFO | Derived from 3-Chloro-5-fluorophenol (C₆H₄ClFO) + C₂H₄ (ethyl group) |

| Molecular Weight | 174.60 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on the appearance of similar halogenated aromatic ethers |

| Boiling Point | ~190-210 °C (Predicted) | Higher than phenetole (170 °C) due to increased molecular weight and polarity |

| Density | ~1.25-1.35 g/cm³ (Predicted) | Increased from phenetole (~0.966 g/cm³) due to heavy halogen atoms |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical for aryl ethers.[1][2] |

Synthesis of this compound

The most direct and widely used method for preparing aryl ethers from phenols is the Williamson ether synthesis .[3][4] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, followed by an Sₙ2 reaction with an alkyl halide.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation: 3-Chloro-5-fluorophenol is treated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic carbon of an ethylating agent (e.g., bromoethane, iodoethane, or diethyl sulfate), displacing the halide or sulfate leaving group to form the ether linkage.

Caption: Workflow of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 3-Chloro-5-fluorophenol and bromoethane.

Materials:

-

3-Chloro-5-fluorophenol (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Bromoethane (C₂H₅Br) (1.2 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF (or acetone) to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of phenol).

-

Addition of Ethylating Agent: Add bromoethane (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C (for DMF) or to reflux (for acetone) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Key Features |

| ¹H NMR | Ethoxy Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-). Protons on the carbon adjacent to the ether oxygen are deshielded.[5] Aromatic Region: Complex multiplets between 6.5-7.5 ppm for the 3 aromatic protons. |

| ¹³C NMR | Ethoxy Group: Resonances at ~15 ppm (-CH₃) and ~64 ppm (-OCH₂-). Aromatic Region: Signals in the range of 100-165 ppm. The carbon attached to the oxygen will be downfield (~160 ppm), and those attached to halogens will show characteristic C-F and C-Cl couplings. |

| IR Spectroscopy | C-O-C Stretch: Strong, characteristic bands for aryl-alkyl ethers around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).[6] C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (174.60). The isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature. |

Applications in Research and Drug Development

Substituted phenetoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a precursor for molecules where fine-tuning of electronic and steric properties is essential.

-

Medicinal Chemistry: The introduction of chlorine and fluorine can enhance the metabolic stability of a drug by blocking sites of oxidation. It can also improve membrane permeability and binding affinity to target proteins.

-

Building Block Synthesis: It can be used in cross-coupling reactions or further functionalization of the aromatic ring to build more complex molecular architectures.

-

Agrochemicals: Halogenated aromatic compounds are a common feature in many modern pesticides and herbicides.

Safety and Handling

Hazard Statement: Based on the precursor 3-Chloro-5-fluorophenol, this compound should be handled with care. It is likely to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Like other ethers, there is a potential for peroxide formation upon prolonged storage and exposure to air and light. Store in a cool, dark place in a tightly sealed container.

References

- 1. 103-73-1 CAS MSDS (Phenetole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. IR spectrum: Ethers [quimicaorganica.org]

An In-depth Technical Guide to 3-Chloro-5-fluorophenetole: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenetole, a halogenated aromatic ether of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on its precursor, 3-chloro-5-fluorophenol, with established chemical principles to detail its physical and chemical properties. A thorough description of its synthesis via the Williamson ether synthesis is presented, including a detailed experimental protocol and mechanistic insights. Furthermore, this guide offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds, providing a valuable resource for the identification and characterization of this compound in a research and development setting.

Introduction

Halogenated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of halogen atoms into a molecular scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a substituted phenetole that incorporates both chlorine and fluorine atoms on the aromatic ring. While its direct applications are not extensively documented, its structural motifs are present in various biologically active compounds. This guide aims to provide a detailed theoretical and practical framework for understanding the properties and synthesis of this compound, thereby facilitating its potential use in drug discovery and organic synthesis.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and its Precursor

| Property | 3-Chloro-5-fluorophenol | This compound (Predicted) |

| Molecular Formula | C₆H₄ClFO | C₈H₈ClFO |

| Molecular Weight | 146.55 g/mol [1][2][3] | 174.60 g/mol |

| Appearance | Clear colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 206.0 ± 20.0 °C (Predicted)[3] | > 200 °C |

| Density | 1.408 ± 0.06 g/cm³ (Predicted)[3] | ~1.3 g/cm³ |

| Solubility | Immiscible with water[3] | Immiscible in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |

| pKa | 8.01 ± 0.10 (Predicted)[3] | Not applicable (ether) |

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis, a classic and widely used reaction in organic chemistry.[1][2] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2]

Reaction Scheme

The synthesis of this compound from 3-chloro-5-fluorophenol and an ethylating agent, such as ethyl iodide or ethyl bromide, is depicted below.

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[4][5]

Materials:

-

3-chloro-5-fluorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Ethyl iodide (EtI) or ethyl bromide (EtBr)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Dissolve the phenol in a suitable anhydrous solvent such as acetone or DMF. Add a base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq, handled with appropriate care) to the solution.

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide. If using NaH, the reaction is typically faster and will show evolution of hydrogen gas.

-

Addition of Ethylating Agent: Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with diethyl ether. If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Mechanistic Insights

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The key steps are:

-

Deprotonation: The basic catalyst deprotonates the hydroxyl group of 3-chloro-5-fluorophenol to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom of the ethyl halide in a backside attack, leading to the displacement of the halide leaving group.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Safety and Handling of Halogenated Phenyl Ethers: A Case Study using 3-Chloro-5-fluorophenol as a Surrogate for 3-Chloro-5-fluorophenetole

Senior Application Scientist Note: This guide addresses the safety and handling precautions for 3-Chloro-5-fluorophenetole. However, a comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological information for this compound did not yield a complete hazard profile. Due to this data scarcity, this document will provide a detailed safety and handling guide for the structurally similar compound, 3-Chloro-5-fluorophenol .

It is imperative to understand that while these compounds share a core halogenated benzene ring, the difference in the functional group—an ethyl ether (-OCH₂CH₃) in phenetole versus a hydroxyl group (-OH) in phenol—can significantly alter the chemical, physical, and toxicological properties. The hydroxyl group in phenol imparts acidic properties and potential for different metabolic pathways compared to the more inert ether group. Therefore, this guide must be used as a preliminary risk assessment tool only. The official Safety Data Sheet (SDS) from your specific supplier is the only authoritative source for safety and handling information for this compound and must be consulted before any handling or use.

Chemical Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is the unambiguous identification of the substance and a clear understanding of its physical properties. These properties dictate storage conditions, potential exposure routes, and appropriate emergency responses.

| Property | 3-Chloro-5-fluorophenol (Surrogate Data) | Comments and Implications |

| Molecular Formula | C₆H₄ClFO[1][2] | The presence of chlorine and fluorine suggests that hazardous gases (HCl, HF) may be released upon thermal decomposition.[3] |

| Molecular Weight | 146.54 g/mol [1] | |

| CAS Number | 202982-70-5[1][2][3] | Crucial for unambiguous identification and cross-referencing safety databases. |

| Appearance | Colorless to yellow to brown liquid | Visual inspection can indicate purity or degradation. |

| Boiling Point | ~206.0 °C (Predicted)[2] | Low volatility at room temperature, but vapor pressure will increase with heating. |

| Water Solubility | Immiscible with water[2][4] | Spills will not be diluted by water; this affects cleanup procedures and environmental fate. It is considered toxic to aquatic life.[3][5] |

| Storage Temperature | Room temperature, under inert atmosphere[2] | Should be stored in a dry, well-ventilated area.[6] |

Hazard Identification and GHS Classification

Understanding the specific hazards is critical for implementing appropriate controls. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards. The primary health risks associated with 3-Chloro-5-fluorophenol are acute toxicity and severe corrosivity.

GHS Pictograms (for 3-Chloro-5-fluorophenol):

Signal Word: Danger [1]

Primary Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1][2] This is a significant risk, indicating the material is corrosive.

-

H411: Toxic to aquatic life with long lasting effects. [5]

Expert Analysis of Causality: The hazards presented by halogenated phenols like 3-chloro-5-fluorophenol stem from their ability to readily penetrate skin and mucous membranes, causing cellular damage.[3] The phenolic hydroxyl group can act as a protein denaturant, leading to the observed corrosive effects. Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[3] Systemic toxicity can occur following absorption through any route. While this compound lacks the acidic proton of the phenol, the halogenated aromatic system itself carries toxic potential, and it should be treated with a high degree of caution until specific data is available.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the "Hierarchy of Controls," is essential for minimizing exposure. This framework prioritizes engineering controls and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls for handling hazardous chemicals.

Detailed PPE Specifications:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) that conform to EN 374 standards.[7] It is crucial to inspect gloves before use and dispose of them properly after handling the chemical or if contaminated.

-

Eye and Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: Wear a lab coat to protect clothing and skin.[3] Ensure shoes are closed-toe.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and waste disposal is non-negotiable to ensure laboratory and environmental safety.

Handling Protocol:

-

Preparation: Before starting work, ensure an emergency eyewash station and safety shower are accessible and functional.[6] Confirm availability of a spill kit.

-

Location: Conduct all transfers and manipulations inside a certified chemical fume hood.[3]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[8]

-

Avoidance: Do not get in eyes, on skin, or on clothing. Do not breathe vapors or mists.[3]

Storage Protocol:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Containers must be properly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Disposal Protocol:

-

Chemical waste generators must classify discarded chemicals as hazardous waste.[3]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

-

As a halogenated organic compound, it may require segregation into a specific "Halogenated Organic Waste" container. Never dispose of this chemical down the drain.

Emergency Procedures: First Aid and Accidental Release

Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.

First Aid Measures:

| Exposure Route | Protocol | Causality and Rationale |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. [3] | The goal is to physically remove the corrosive substance as quickly as possible to minimize tissue damage. Prolonged flushing is critical. |

| Skin Contact | Take off immediately all contaminated clothing.[5] Wash off immediately with plenty of water for at least 15 minutes.[3] Seek immediate medical attention. | Seconds count. Removing contaminated clothing prevents continued exposure. Water flushing dilutes and removes the chemical. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention. | Moving to fresh air removes the source of exposure. Artificial respiration is provided if the victim's breathing has stopped. |

| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting. [3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. | Inducing vomiting can cause the corrosive material to pass through and damage the esophagus a second time.[3] |

Accidental Release/Spill Cleanup Protocol:

-

Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[3]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition: Remove all sources of ignition.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Collect: Soak up with inert absorbent material and place it in a suitable, closed, and labeled container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

PPE: All personnel involved in the cleanup must wear the full PPE specified in Section 3.

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[3][5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

References

- 1. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-5-FLUOROPHENOL price,buy 3-CHLORO-5-FLUOROPHENOL - chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-CHLORO-5-FLUOROPHENOL | 202982-70-5 [chemicalbook.com]

- 5. 3-CHLORO-5-FLUOROPHENOL - Safety Data Sheet [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Chloro-5-fluorophenol, 98% | Fisher Scientific [fishersci.ca]

Navigating the Procurement and Application of 3-Chloro-5-fluorophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-5-fluorophenetole

This compound, with the molecular formula C₈H₈ClFO, is a substituted phenetole derivative. Its structural features—a chloro and a fluoro group on the aromatic ring—make it a valuable building block in organic synthesis. The specific positioning of these halogens provides distinct electronic properties and steric hindrances that chemists can exploit to achieve targeted molecular architectures. Its primary utility lies in its role as an intermediate for creating more complex molecules, particularly in the synthesis of pharmaceutical agents and functional materials.[1]

Commercial Availability and Procurement Strategy

This compound is readily available from various chemical suppliers, catering to both research and industrial scale needs.[1] Procurement is typically straightforward, with suppliers offering quantities ranging from grams to kilograms.

Table 1: Representative Commercial Suppliers and Typical Specifications

| Supplier | Typical Purity | Scale | Notes |

| Aromsyn Co., Ltd. | > 97% | Gram to Kilogram | Specializes in high-purity halogenated aromatics and offers custom synthesis.[1] |

| Shanghai FChemicals Technology Co., Ltd. | ≥ 98% | Not Specified | Focuses on fluorine-containing materials and process optimization. |

| Oakwood Products, Inc. | Not Specified | Not Specified | Lists the compound as part of its fine chemicals portfolio. |

| Amerigo Scientific | Not Specified | Small Scale (e.g., 0.5g) | Positions the compound as a low-molecular-weight fine chemical for R&D.[2] |

Procurement Workflow: A robust procurement strategy is critical to ensure timely and quality-consistent supply for research timelines. The process involves more than just placing an order; it requires diligent supplier validation and incoming material verification.

Caption: A typical workflow for procuring and validating this compound.

Synthesis and Quality Control

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. This compound is generally synthesized from its precursor, 3-chloro-5-fluorophenol (CAS 202982-70-5), via Williamson ether synthesis.

Synthetic Precursor: The synthesis of the parent phenol often starts from 1-chloro-3-fluoro-5-methoxybenzene (3-chloro-5-fluoroanisole), which is demethylated using a strong Lewis acid like boron tribromide to yield 3-chloro-5-fluorophenol.[3]

Etherification Step: The resulting phenol is then ethylated, typically using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base, to form the final phenetole product.

Analytical Verification Protocol: The identity and purity of this compound must be rigorously confirmed before use in sensitive applications. The Certificate of Analysis (COA) provided by the supplier serves as the initial checkpoint, but independent verification is recommended.

Step-by-Step QC Protocol:

-

Documentation Review:

-

Cross-reference the received material's CAS number (289039-42-5) and batch number with the purchase order and the supplier's COA.

-

Examine the COA for reported purity (typically by GC or HPLC) and the analytical methods used.

-

-

Structural Confirmation (¹H NMR):

-

Prepare a sample by dissolving a small amount of the material in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. The expected spectrum for this compound would show characteristic signals for the ethoxy group (a triplet and a quartet) and complex splitting patterns for the three aromatic protons.

-

Rationale: NMR provides an unambiguous confirmation of the molecular structure and can reveal the presence of proton-containing impurities.

-

-

Purity Assessment (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Rationale: GC separates volatile components based on their boiling points and polarity, allowing for the quantification of the main peak area relative to impurity peaks. The MS detector confirms the mass-to-charge ratio of the parent compound (molecular weight ≈ 174.6 g/mol ) and helps identify impurities.

-

-

Final Approval:

-

If the in-house analytical data aligns with the supplier's COA and meets the required purity specifications for the intended application, release the material from quarantine for use in experiments.

-

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is realized in its application as a synthetic intermediate. Its precursor, 3-chloro-5-fluorophenol, is a documented intermediate in the synthesis of antagonists for critical therapeutic targets.[3]

Specifically, this structural motif is important in the preparation of:

-

Cannabinoid-1 (CB1) Receptor Antagonists/Inverse Agonists: These compounds have been explored for various therapeutic applications.

-

PGE2 Receptor EP4 Antagonists: These are developed for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3]

The phenetole derivative itself serves as a stable, protected form of the phenol, which can be carried through several synthetic steps before potential de-ethylation, or used to introduce the 3-chloro-5-fluoro-phenoxy moiety into a target molecule. Its use is ideal for coupling reactions where a halogenated aromatic is required.[1]

Safety and Handling

A Material Safety Data Sheet (MSDS) should always be consulted before handling. While a specific MSDS for this compound is available from suppliers upon request, data for the closely related precursor, 3-chloro-5-fluorophenol, indicates standard precautions for handling chemical irritants.[4]

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

This guide provides a foundational framework for the informed procurement and application of this compound. By integrating rigorous supplier evaluation, in-house quality control, and a clear understanding of its synthetic utility, researchers can effectively leverage this versatile intermediate in their discovery programs.

References

The Strategic Utility of 3-Chloro-5-fluorophenetole in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and specifically substituted aromatic scaffolds is paramount for modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of target molecules. 3-Chloro-5-fluorophenetole, also known as 1-chloro-3-ethoxy-5-fluorobenzene, emerges as a valuable and versatile building block. Its unique trifunctional substitution pattern—featuring chloro, fluoro, and ethoxy groups at the 1, 3, and 5 positions of the benzene ring—offers a nuanced platform for molecular elaboration, enabling chemists to introduce specific structural motifs that can enhance biological activity and metabolic stability.

This technical guide provides an in-depth exploration of this compound as a key intermediate, detailing its synthesis, physicochemical properties, and its strategic application in the construction of complex molecular architectures.

Core Attributes of this compound

The utility of this compound as a building block is rooted in the distinct electronic and steric properties conferred by its substituents. The fluorine and chlorine atoms act as powerful electron-withdrawing groups, influencing the reactivity of the aromatic ring and providing sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The ethoxy group, a moderately activating ortho-, para-director, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, while also contributing to the lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 3-Chloro-5-fluorophenol (Precursor) | This compound (Predicted/Observed) |

| CAS Number | 202982-70-5[1][2][3][4][5] | Not definitively assigned in searched literature. |

| Molecular Formula | C₆H₄ClFO[1][2][3][4] | C₈H₈ClFO |

| Molecular Weight | 146.55 g/mol [1][3][4] | 174.60 g/mol |

| Boiling Point | 206.0 ± 20.0 °C (Predicted)[3] | Data not available in searched literature. |

| Density | 1.408 ± 0.06 g/cm³ (Predicted)[3] | Data not available in searched literature. |

| Physical Form | Colorless to Yellow to Brown Liquid[4] | Expected to be a liquid at room temperature. |

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable route to this compound is via the Williamson ether synthesis, starting from the readily available precursor, 3-chloro-5-fluorophenol. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis of this compound from its anisole precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

-

3-Chloro-5-fluorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-chloro-5-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Strategic Applications in Multi-step Synthesis

The strategic placement of the chloro, fluoro, and ethoxy groups on the aromatic ring of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.

Diagram 2: Reactivity and Functionalization of this compound

Caption: Potential reaction pathways for this compound.

While specific, publicly available examples of syntheses starting directly from this compound are not abundant in the searched literature, its structural motifs are present in various patented compounds, particularly in the agrochemical sector. The synthesis of such compounds often involves the initial preparation of a substituted phenetole ring system.

For instance, the synthesis of certain picolinic acid herbicides involves the construction of a substituted phenyl-pyrazole moiety. The 3-chloro-5-fluorophenyl group is a key component in some of these structures, and this compound represents a logical precursor for introducing this fragment. The ethoxy group can serve as a stable protecting group for the phenol, which can be deprotected at a later stage if necessary, or it can be a permanent feature of the final molecule, contributing to its desired properties.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of reactive sites and modulating groups. Its synthesis from the corresponding phenol is straightforward via the Williamson ether synthesis. While detailed, publicly accessible protocols for its direct application are limited, its structural framework is integral to the design of complex, high-value molecules in the pharmaceutical and agrochemical industries. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- 1. 3-CHLORO-5-FLUOROPHENOL | 202982-70-5 [chemicalbook.com]

- 2. 1369888-98-1|1-Chloro-3-ethyl-5-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. 3-CHLORO-5-FLUOROPHENOL(202982-70-5) 1H NMR [m.chemicalbook.com]

- 4. CAS#:1881290-23-8 | 1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene | Chemsrc [chemsrc.com]

- 5. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 3-Chloro-5-fluorophenetole

Abstract

In the landscape of modern chemical synthesis, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of innovation across pharmaceuticals, agrochemicals, and materials science. 3-Chloro-5-fluorophenetole, a halogenated aromatic ether, emerges as a molecule of significant interest. While its direct applications are still being explored, its structural motifs suggest a wealth of potential as a versatile building block and intermediate. This guide provides a comprehensive overview of the potential research applications of this compound, grounded in established principles of medicinal chemistry, agrochemical design, and materials science. We will delve into its synthesis, physicochemical properties, and propose detailed experimental workflows for its utilization in these key research areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their respective fields.

Introduction: The Strategic Value of Halogenation in Molecular Design

The introduction of halogen atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Fluorine, the most electronegative element, can enhance metabolic stability, increase binding affinity, and modulate pKa when incorporated into drug candidates.[1][2] Chlorine, on the other hand, can improve potency and influence pharmacokinetic parameters, an effect sometimes referred to as the "magic chloro" effect in medicinal chemistry.[3][4] The combination of these two halogens on a phenetole scaffold in a meta-disubstituted pattern presents a unique electronic and steric profile, making this compound a compelling starting point for novel chemical entities.